4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVCYCNKWSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 2-methoxy-4-nitrophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2-Amino-4-nitrophenoxy)acetyl]morpholine.
Reduction: Formation of 4-[(2-Hydroxy-4-nitrophenoxy)acetyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have shown that 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine exhibits significant anticancer properties. In vitro studies indicated that it can induce apoptosis in various cancer cell lines, including liver (HepG2) and colon (HCT-116) cancer cells, with IC50 values around 20 µM .
- The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
-
Antimicrobial Properties :
- The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values were recorded at 32 µM against Staphylococcus aureus and 64 µM against Escherichia coli . This suggests potential as an antimicrobial agent.
- Enzyme Inhibition :
Biological Research
- Biochemical Probes :
- Neuropharmacology :
Material Science Applications
- Polymer Development :
Anticancer Research
In a notable study, researchers treated human cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, highlighting its potential as an effective anticancer agent.
Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against various bacterial strains using the agar disc-diffusion method. Results indicated that modifications to the chemical structure could enhance antibacterial activity, suggesting a structure-activity relationship (SAR) worth exploring further .
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine and related compounds:
Biological Activity
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its role in enhancing the biological activity of various drug candidates. The presence of a nitrophenoxy group and a methoxy substituent further contributes to its unique properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/ml |
| Escherichia coli | 75 µg/ml |
| Bacillus subtilis | 30 µg/ml |
| Pseudomonas aeruginosa | 100 µg/ml |
These MIC values suggest that the compound shows promising activity against common pathogens, potentially positioning it as a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.
In vitro studies demonstrated that treatment with this compound led to:
- Inhibition of cell proliferation : The compound reduced the viability of cancer cells significantly, with IC50 values ranging from 15 µM to 25 µM across different cell lines.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Reactive Oxygen Species Generation : The nitrophenoxy group can participate in redox reactions, leading to increased ROS levels within cells, which can induce oxidative stress and subsequent apoptosis.
- Enzyme Interaction : The morpholine ring may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes such as proliferation and survival .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound was effective at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
Study on Anticancer Properties
In another investigation focused on cancer therapy, researchers found that the compound significantly inhibited tumor growth in vivo in xenograft models. Mice treated with this compound exhibited reduced tumor size compared to control groups, highlighting its therapeutic potential in oncology .
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity but may require longer reaction times.
- Temperature : Higher temperatures (>80°C) risk nitro group decomposition.
- Yield Optimization : Yields range from 60–85% depending on stoichiometry and catalyst use (e.g., triethylamine boosts acylation efficiency) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
Use a multi-technique approach:
HPLC/MS : Confirm molecular weight (theoretical MW: 324.3 g/mol) and detect impurities (>95% purity threshold) .
¹H/¹³C NMR : Key signals include:
- Aromatic protons : δ 7.5–8.5 ppm (nitrophenyl group).
- Morpholine protons : δ 3.5–4.0 ppm (N-CH₂).
- Methoxy group : δ 3.8 ppm (singlet) .
XRD : For crystalline samples, compare unit cell parameters (e.g., space group P2₁/c) with published morpholine derivatives .
Data Contradiction Note : Nitro group orientation in XRD may vary with crystallization solvents, affecting bond angles by ±2° .
Advanced: What analytical challenges arise in quantifying trace byproducts during synthesis, and how can they be resolved?
Methodological Answer :
Common Byproducts :
Q. Resolution Strategies :
SPE Cleanup : Use C18 cartridges to remove polar impurities before HPLC.
Isotopic Labeling : If stable isotopes are unavailable, employ 4-benzoylmorpholine as an internal standard for LC-MS calibration .
Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize quenching time and minimize side reactions .
Advanced: How does the nitro group’s electronic effects influence the compound’s reactivity in downstream applications?
Methodological Answer :
The meta -nitro group:
- Electron-Withdrawing Effect : Reduces electron density on the phenoxy ring, making it resistant to electrophilic substitution but reactive toward nucleophilic agents (e.g., amines in drug-conjugation studies) .
- Photostability : Nitro groups increase susceptibility to UV degradation; store samples in amber vials under inert gas .
Q. Experimental Design Tip :
- DFT Calculations : Model charge distribution to predict sites for functionalization (e.g., acetyl group at C4 vs. C2) .
- Comparative Studies : Replace nitro with cyano or trifluoromethyl groups to assess electronic contributions to bioactivity .
Advanced: What are the implications of morpholine ring conformation on the compound’s biological activity?
Q. Methodological Answer :
Q. Methodology for SAR :
Docking Simulations : Use AutoDock Vina to predict interactions with targets (e.g., κ-opioid receptors) .
In Vivo Testing : Administer derivatives in zebrafish models to compare bioavailability and toxicity profiles .
Basic: What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
